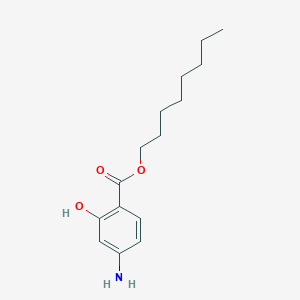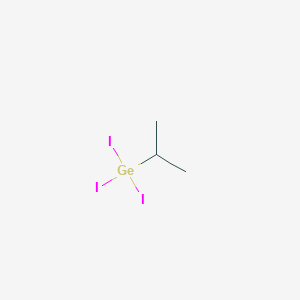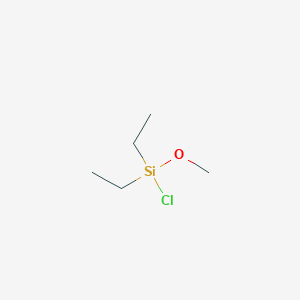
Chloro(diethyl)methoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylmethoxysilyl chloride is an organosilicon compound with the chemical formula C₇H₁₇ClOSi. It is a member of the silyl chloride family, which are commonly used as intermediates in organic synthesis, particularly for the protection of hydroxyl groups in alcohols and phenols. This compound is characterized by the presence of a silicon atom bonded to two ethyl groups, one methoxy group, and one chlorine atom.
準備方法
Synthetic Routes and Reaction Conditions
Diethylmethoxysilyl chloride can be synthesized through the reaction of diethylchlorosilane with methanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction is as follows:
(C₂H₅)₂SiCl₂ + CH₃OH → (C₂H₅)₂Si(OCH₃)Cl + HCl
This reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid by-product and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of diethylmethoxysilyl chloride involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation to separate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
Diethylmethoxysilyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding silyl ethers, silyl amines, and silyl thioethers.
Hydrolysis: In the presence of water, diethylmethoxysilyl chloride hydrolyzes to form diethylmethoxysilanol and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with diethylmethoxysilyl chloride.
Bases: Pyridine, triethylamine, and imidazole are often used to neutralize the hydrochloric acid by-product.
Solvents: Anhydrous solvents such as dichloromethane, toluene, and tetrahydrofuran are typically used to dissolve the reactants and facilitate the reaction.
Major Products
Silyl Ethers: Formed from the reaction with alcohols.
Silyl Amines: Formed from the reaction with amines.
Silyl Thioethers: Formed from the reaction with thiols.
科学的研究の応用
Diethylmethoxysilyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a protecting group for hydroxyl functionalities in complex organic molecules.
Material Science: Employed in the modification of surfaces and the synthesis of siloxane polymers.
Biology and Medicine: Utilized in the preparation of biocompatible materials and drug delivery systems.
Industrial Applications: Used in the production of adhesives, sealants, and coatings.
作用機序
The mechanism of action of diethylmethoxysilyl chloride involves the formation of a covalent bond between the silicon atom and the nucleophile. The chlorine atom is displaced by the nucleophile, resulting in the formation of a new silyl compound. The silicon atom’s ability to form stable bonds with a variety of nucleophiles makes diethylmethoxysilyl chloride a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
Trimethylsilyl Chloride: Another silyl chloride used for similar purposes but with different steric and electronic properties.
Triethylsilyl Chloride: Similar to diethylmethoxysilyl chloride but with three ethyl groups attached to the silicon atom.
Dimethylmethoxysilyl Chloride: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
Diethylmethoxysilyl chloride is unique due to its specific combination of ethyl and methoxy groups, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in applications where selective protection and deprotection of functional groups are required.
特性
CAS番号 |
18157-18-1 |
|---|---|
分子式 |
C5H13ClOSi |
分子量 |
152.69 g/mol |
IUPAC名 |
chloro-diethyl-methoxysilane |
InChI |
InChI=1S/C5H13ClOSi/c1-4-8(6,5-2)7-3/h4-5H2,1-3H3 |
InChIキー |
LWQYFVMOHUUIJI-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
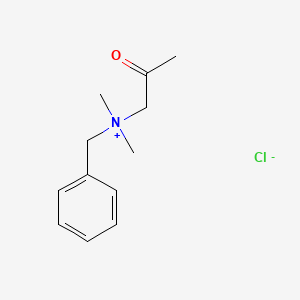
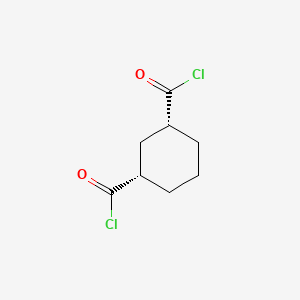
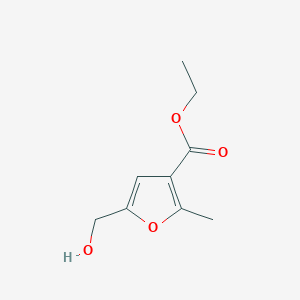
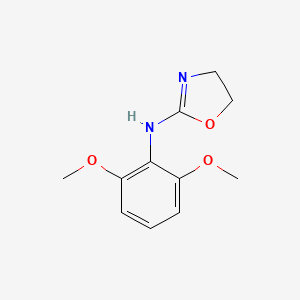
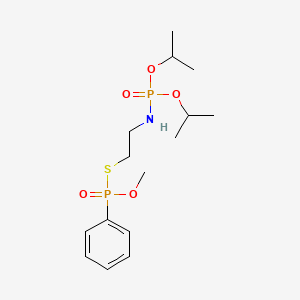
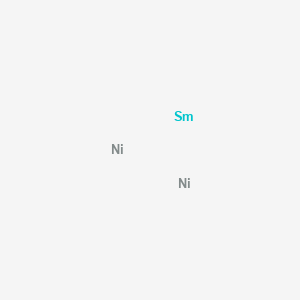
![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)

![Diethyl [(chloromethoxy)methyl]phosphonate](/img/structure/B14710113.png)

